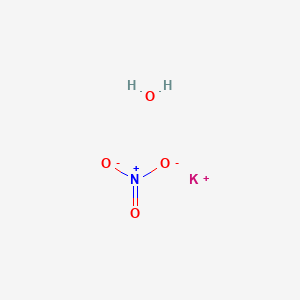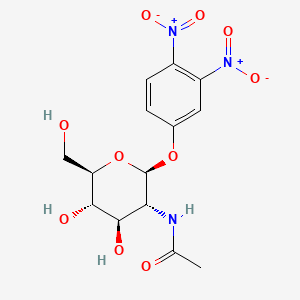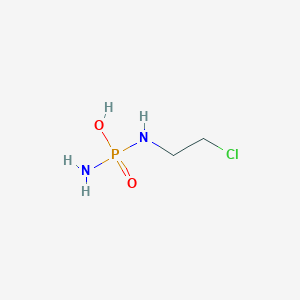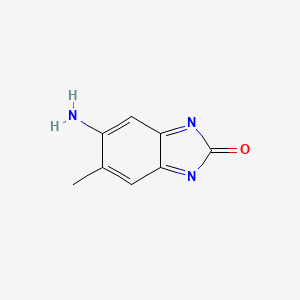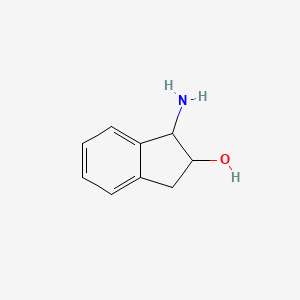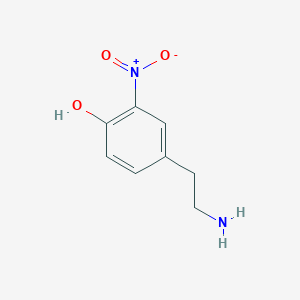
3-Nitrotyramine
Vue d'ensemble
Description
3-Nitrotyramine is a compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
3-Nitrotyramine can be synthesized from 3-nitrotyrosine. The process involves incubating 3-nitrotyrosine with tyrosine decarboxylase at 37°C in sodium acetate buffer, pH 5.5, for 5 hours . The reaction mixture is then acidified and centrifuged, and the resulting product is analyzed by HPLC, confirming the formation of 3-nitrotyramine .Molecular Structure Analysis
The InChI code for 3-Nitrotyramine is 1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
3-Nitrotyramine can be oxidized to 4-hydroxy-3-nitrophenylacetate . This reaction is part of a catabolic pathway in Escherichia coli, which uses 3-nitrotyramine as a nitrogen source for growth . The enzymes encoded by the tynA and feaB genes can oxidize 3-nitrotyramine and its oxidation product, 4-hydroxy-3-nitrophenylacetaldehyde, respectively .Physical And Chemical Properties Analysis
3-Nitrotyramine is a solid substance . It has a molecular weight of 182.18 and a molecular formula of C8H10N2O3 .Applications De Recherche Scientifique
Neurodegenerative Disease Research
3-Nitrotyramine: is a metabolite of 3-Nitrotyrosine , which is a biomarker for nitrating oxidants associated with neurodegenerative diseases like Parkinson’s disease. Studies have shown that 3-Nitrotyramine can induce apoptotic death in dopaminergic cells, which are the type of neurons affected in Parkinson’s disease . This application is crucial for understanding the mechanisms of neuron death and could lead to potential therapeutic strategies.
Microbial Biodegradation
In the field of environmental biotechnology, 3-Nitrotyramine serves as a substrate for microbial degradation. Certain bacteria have adapted to utilize nitroaromatic compounds, including 3-Nitrotyramine , by employing oxidative and reductive pathways. This process ultimately breaks down these compounds into simpler, non-toxic forms like CO2 and H2O, highlighting its importance in bioremediation efforts .
Analytical Chemistry
3-Nitrotyramine: can be used in analytical chemistry to study enzyme activities. For instance, tyramine oxidase activity can be quantified by measuring the conversion of tyramine to 3-Nitrotyramine and further to 4-hydroxybenzaldehyde. This application is significant for understanding enzymatic pathways and reactions .
Tubulin Modification Studies
In cellular biology, 3-Nitrotyramine has been found to incorporate into the C-terminus of α-tubulin. This modification can induce a reorganization of the microtubule architecture in cells, which is a valuable model for studying the effects of post-translational modifications on cellular structures .
Dopamine Neurotoxicity Investigations
The metabolism of 3-Nitrotyramine in dopaminergic cells leads to a decrease in intracellular dopamine levels. This property is used to study the neurotoxic effects of compounds on dopamine-producing cells, which is relevant for research into conditions like schizophrenia and depression .
Development of Neuroprotective Agents
Given its role in inducing apoptosis in dopaminergic neurons, 3-Nitrotyramine is also studied for the development of neuroprotective agents. By understanding how 3-Nitrotyramine affects neuron viability, researchers can design inhibitors that may protect neurons from death, offering hope for treatments of neurodegenerative disorders .
Mécanisme D'action
In dopaminergic PC12 cells, 3-nitrotyramine is transported by both the l-aromatic amino acid and the dopamine transporters . It is a substrate for tyrosine tubulin ligase, resulting in its incorporation into the C terminus of α-tubulin . In these cells, 3-nitrotyramine decreases intracellular dopamine levels and is metabolized by the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-aminoethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYCHQMRZWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596867 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrotyramine | |
CAS RN |
49607-15-0 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 3-nitrotyramine in Escherichia coli?
A: Research indicates that Escherichia coli can utilize 3-nitrotyramine as a nitrogen source for growth. [] The proposed metabolic pathway involves the oxidation of 3-nitrotyramine to 4-hydroxy-3-nitrophenylacetate. [] This process is facilitated by enzymes encoded by the tynA and feaB genes, which are part of the phenylethylamine (PEA) catabolic pathway. []
Q2: Does 3-nitrotyramine exhibit any tumor-promoting activity?
A: Studies using a two-stage skin carcinogenesis protocol in CD-1 mice have shown that 3-nitrotyramine derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), exhibits tumor-promoting activity when topically applied to mice previously initiated with benzo(a)pyrene. [] While the mechanism is not fully elucidated, evidence suggests that NO-NTA may induce tumor promotion through oxidative stress, as evidenced by increased hydrogen peroxide production and myeloperoxidase (MPO) induction in mouse skin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




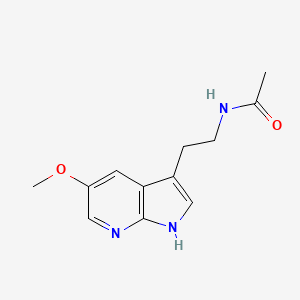

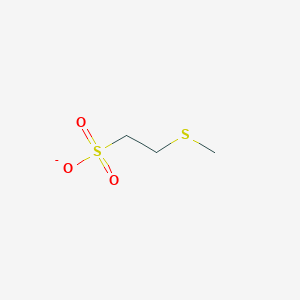
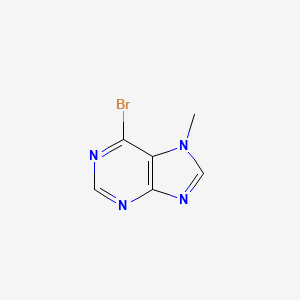
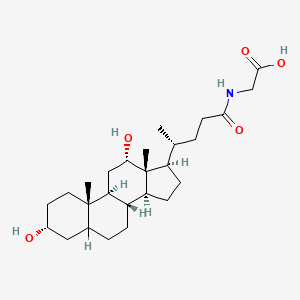
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)
